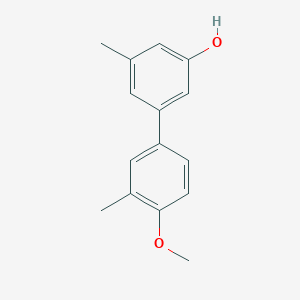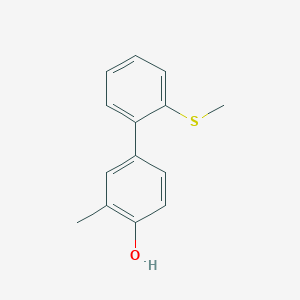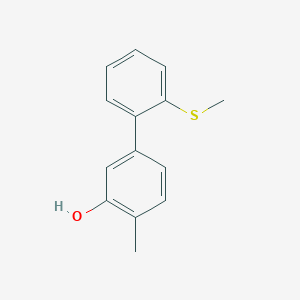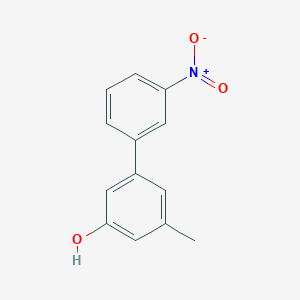
2-Methyl-5-(3-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-methylthiophenyl)phenol, or MMP for short, is a phenolic compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. It has been used as a building block in the synthesis of different compounds, as well as a reagent for the synthesis of other compounds. It has also been used in the study of biochemical and physiological processes, and in the development of new drugs.
Scientific Research Applications
MMP has been used in a variety of scientific research applications, including the study of biochemical and physiological processes, the development of new drugs, and the synthesis of different compounds. It has been used in the study of the metabolism of drugs and other compounds, as well as the study of the pharmacokinetics of drugs. It has also been used in the study of the effects of drugs on the nervous system, as well as the study of the effects of drugs on the immune system.
Mechanism of Action
MMP has been found to act as a proton donor, donating protons to molecules in the body. This proton donation leads to changes in the structure and function of molecules, which can affect the metabolism of drugs and other compounds. It can also lead to changes in the activity of enzymes, which can affect the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
MMP has been found to have a variety of biochemical and physiological effects. It has been found to affect the metabolism of drugs and other compounds, as well as the activity of enzymes. It has also been found to have an effect on the immune system, as well as the nervous system. Additionally, it has been found to have an effect on the release of hormones, as well as the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
MMP has a number of advantages for use in laboratory experiments. It is easy to synthesize, and is relatively inexpensive. It is also highly stable, and has a low toxicity. Additionally, it is highly soluble in a variety of solvents, making it easy to use in laboratory experiments.
However, there are also some limitations to using MMP in laboratory experiments. It is not very soluble in water, and can be difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, and can be easily degraded by these conditions.
Future Directions
The use of MMP in research and laboratory experiments is still in its early stages, and there are a number of potential future directions for its use. It could be used in the development of new drugs or compounds, or in the study of the metabolism of drugs and other compounds. Additionally, it could be used in the study of the effects of drugs on the nervous system, or in the study of the effects of drugs on the immune system. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy.
Synthesis Methods
MMP can be synthesized in a variety of ways, including the Williamson ether synthesis, the Williamson-Klotz reaction, and the Grignard reaction. In the Williamson ether synthesis, an alkyl halide is reacted with an alcohol to form an ether. In the Williamson-Klotz reaction, an alkyl halide is reacted with an aldehyde or ketone to form an ether. In the Grignard reaction, an alkyl halide is reacted with an organometallic compound to form an ether.
properties
IUPAC Name |
2-methyl-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVJFTMXCCAKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














